Hydrogen-Bond Donor Capacity: Free NH vs. N-Methylated Analogs
The target compound retains a free imidazole NH (Hdon=1), which is a critical hydrogen-bond donor for target engagement. In contrast, the closest commercially available para-methoxy analog, (3aR,6aS)-1-(4-methoxyphenyl)-3-methyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide, is N-methylated (Hdon=0), completely abolishing this donor capacity . This single structural difference can determine whether a compound acts as a competitive inhibitor or fails to engage the target altogether.
| Evidence Dimension | Hydrogen-bond donor count (Hdon) |
|---|---|
| Target Compound Data | Hdon = 1 (free NH at imidazole position 1/3) |
| Comparator Or Baseline | Hdon = 0 for (3aR,6aS)-1-(4-methoxyphenyl)-3-methyl analog; Hdon = 0 for most Hit2Lead analogs (e.g., 1-(4-chlorophenyl)-3-(3-methoxyphenyl) derivative, Hdon=0) |
| Quantified Difference | ΔHdon = +1 vs. N-methylated analogs; qualitative binary difference in pharmacophoric H-bond donor availability |
| Conditions | Predicted from 2D structure; consistent with ChemSpider and Hit2Lead computed descriptors |
Why This Matters
In structure-based drug design or biochemical screening, the presence of a hydrogen-bond donor can be the decisive factor for binding to catalytic residues or backbone carbonyls; procurement of a non-donor analog would invalidate SAR conclusions.
